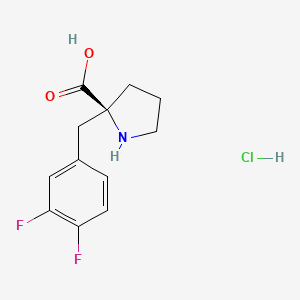

(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

説明

“(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” (CAS: 1217750-06-5) is a chiral pyrrolidine derivative with a molecular weight of 277.70 . The compound features a pyrrolidine ring substituted with a 3,4-difluorobenzyl group at the 2-position and a carboxylic acid moiety, stabilized as a hydrochloride salt to enhance solubility and stability . Its stereochemistry (S-configuration) is critical for interactions in biological systems, such as enzyme binding or receptor modulation. The compound is stored under sealed, dry conditions at 2–8°C, reflecting its sensitivity to moisture and temperature .

特性

IUPAC Name |

(2S)-2-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2.ClH/c13-9-3-2-8(6-10(9)14)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJFDSBCFZCUFF-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661601 | |

| Record name | 2-[(3,4-Difluorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217750-06-5 | |

| Record name | 2-[(3,4-Difluorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

化学反応の分析

(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: undergoes several types of reactions:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.

Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Major Products Formed: Oxidation typically yields the carboxylic acid, while reduction results in the corresponding alcohol.

科学的研究の応用

This compound has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity, including enzyme inhibition.

Medicine: Studied for its pharmacological properties, such as its potential use in drug design and development.

Industry: Employed in the production of specialty chemicals and materials.

作用機序

The mechanism by which this compound exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors.

Pathways Involved: Inhibition or activation of biochemical pathways related to its biological activity.

類似化合物との比較

(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1217651-48-3)

- Key Differences : Substitution pattern of fluorine atoms (2-fluoro vs. 3,4-difluoro on the benzyl group).

- Steric Profile: The 3,4-difluoro group introduces greater steric bulk, which may hinder or enhance interactions with hydrophobic pockets in target proteins.

Free Base vs. Hydrochloride Salt

The free base form of the compound (CAS: 1048030-46-1, Mw = 241.23) lacks the hydrochloride counterion .

- Solubility : The hydrochloride salt exhibits improved aqueous solubility compared to the free base, making it more suitable for in vitro assays or formulation .

- Stability : The free base may degrade faster under ambient conditions due to hygroscopicity, whereas the hydrochloride form is stabilized for long-term storage .

Pyrrolidine Derivatives with Varied Functional Groups

(R)-2-Methyl-1-(3-oxo-3-...)pyrrolidine-2-carboxylic acid methyl ester (from EP 4374877A2 )

- Key Differences :

- Substituents : Methyl group at the 2-position and trifluoromethyl-phenylamide side chain.

- Stereochemistry : R-configuration instead of S.

- Functional Groups : Ester (COOCH₃) vs. carboxylic acid (COOH).

- Impact :

生物活性

(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with the CAS number 1217750-06-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₄ClF₂NO₂

- Molecular Weight : 277.70 g/mol

- Purity : Typically >98% for research applications

- Storage Conditions : Should be stored sealed in a dry environment at 2-8°C.

This compound exhibits its biological activity primarily through modulation of specific biochemical pathways. Research indicates that it may influence the p53 tumor suppressor pathway, which plays a critical role in cell cycle regulation and apoptosis. Activation of p53 is associated with the induction of cell death in cancer cells, suggesting potential applications in oncology .

Biological Activity

-

Antitumor Activity :

- In vitro studies have shown that this compound possesses significant cytotoxic effects on various cancer cell lines. For instance, it demonstrated an IC₅₀ value below 200 nM in wild-type p53 cancer cells, indicating strong antitumor potential .

- In vivo studies using mouse xenograft models revealed complete tumor regression without observable toxicity, suggesting a favorable therapeutic index .

- Pharmacokinetics :

- Comparative Studies :

Study 1: Efficacy in Cancer Models

A study conducted on various xenograft models demonstrated that administration of this compound at doses of 1, 3, or 10 mg/kg resulted in significant tumor size reduction across different cancer types. The most effective dose was found to be 10 mg/kg, leading to sustained remission in treated animals .

Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound's interaction with MDM2 leads to enhanced stabilization of p53 protein levels. This was evidenced by increased expression of p53 target genes involved in apoptosis and cell cycle arrest .

Data Tables

| Activity | IC₅₀ (nM) | In Vivo Efficacy | Notes |

|---|---|---|---|

| Antitumor Activity | <200 | Complete regression in mice | Strongly suggests clinical potential |

| p53 Activation | N/A | Increased target gene expression | Mechanism involves MDM2 inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。